Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate
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Overview
Description
Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a phenyl ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate involves the reaction of 4-tert-butyl benzyl cyanide with ethyl chloroformate in the presence of an organic solvent and an acid-binding agent. The reaction is carried out by adding ethyl chloroformate dropwise to a solution of 4-tert-butyl benzyl cyanide, maintaining the temperature until the reaction is complete. The resulting product is then purified to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, resulting in higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Lacks the tert-butylphenyl group, making it less hydrophobic.
Methyl 2-(4-tert-butylphenyl)-2-cyanoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(4-tert-Butylphenyl)acetonitrile: Lacks the ester group, making it less reactive in esterification reactions.
Uniqueness
This compound is unique due to the presence of both the cyano and ester groups, which provide a balance of reactivity and stability. The tert-butyl group enhances its hydrophobicity, making it more suitable for applications in non-polar environments .
Properties
Molecular Formula |
C15H19NO2 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 2-(4-tert-butylphenyl)-2-cyanoacetate |
InChI |
InChI=1S/C15H19NO2/c1-5-18-14(17)13(10-16)11-6-8-12(9-7-11)15(2,3)4/h6-9,13H,5H2,1-4H3 |
InChI Key |
HLEGLTSGWORBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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